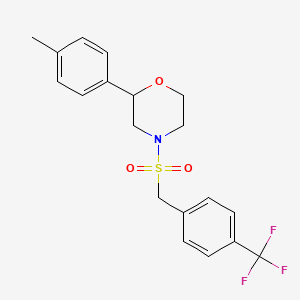

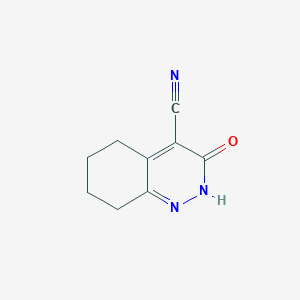

![molecular formula C5H4N4O B3017856 [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 53975-75-0](/img/structure/B3017856.png)

[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the development of various therapeutic agents due to its potential biological activities. It serves as a key template in organic synthesis and has been used to create a wide range of derivatives with diverse functional motifs .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives has been approached through different methods. One study describes the molecular simplification of a previously reported series, leading to the creation of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives aimed at targeting the human A2A adenosine receptor . Another paper reports a one-pot synthesis method for 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react regioselectively with a chloro substituent followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been determined through crystallography, revealing a monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Although this compound is not the exact scaffold , it provides insight into the structural characteristics of similar triazolo[4,3-a]pyrazine derivatives.

Chemical Reactions Analysis

The reactivity of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold allows for the creation of nonxanthine adenosine receptor antagonists, as demonstrated by the regioselective one-pot synthesis mentioned earlier . Additionally, the scaffold's versatility is highlighted by its ability to undergo oxidative cyclization, as shown in the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines from 1-(pyrazin-2-yl)guanidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives are influenced by their molecular structure and the substituents attached to the scaffold. For instance, the presence of different substituents on the 2-phenyl ring and at position 6 can significantly affect the affinity for the human A2A adenosine receptor, as well as the selectivity for the target . The crystalline structure analysis provides additional information on the density and molecular interactions that may influence the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Properties

- Li et al. (2019) developed a novel synthetic method for producing [1,2,4]triazolo[4,3-a]pyrazin-3-amines, which involved the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method allowed for the facile synthesis of various halogenated pyrazines, including 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine, demonstrating the versatility of this compound in synthetic chemistry (Li et al., 2019).

Potential as a Pharmaceutical Scaffold

- Falsini et al. (2017) identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold for developing adenosine human receptor antagonists. This work showcased the potential of this compound in medicinal chemistry, especially for targeting specific receptor subtypes (Falsini et al., 2017).

Versatility in Organic Chemistry

- Parisi et al. (2020) synthesized a triazolo-triazole derivative of 1,2,4-triazolo[4,3-a]pyrazine, exploring its acid-base and metal coordination properties. This study highlights the compound's utility in forming stable complexes with various metals, making it valuable in coordination chemistry (Parisi et al., 2020).

Application in Synthesis of Biological Compounds

- Kelley et al. (1995) synthesized 1,2,4-triazolo[4,3-a] pyrazines with significant anticonvulsant activity, indicating the potential of this compound in creating therapeutic agents for neurological conditions (Kelley et al., 1995).

Role in Drug Development

- Jethava et al. (2020) discussed the synthesis of novel triazolo[4,3-a]pyrazine analogues and their potential activity against various diseases. The study encompassed the design, synthesis, and biological evaluation of these analogues, highlighting the compound's significance in drug development (Jethava et al., 2020).

Wirkmechanismus

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one, also known as 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one, is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met kinase affects various biochemical pathways. It primarily impacts the downstream signaling pathways of c-Met kinase, which are involved in cell growth, survival, and migration .

Pharmacokinetics

The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, demonstrating its potent inhibitory effect .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGWVBPVZYVPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NNC2=O)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53975-75-0 |

Source

|

| Record name | 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

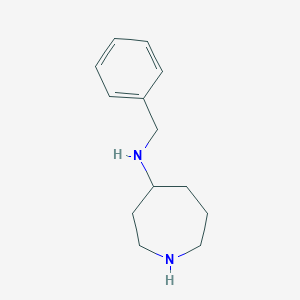

![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)

![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)

![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)

![N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide](/img/structure/B3017780.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)

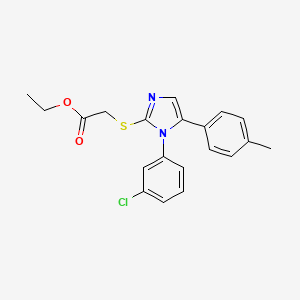

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)